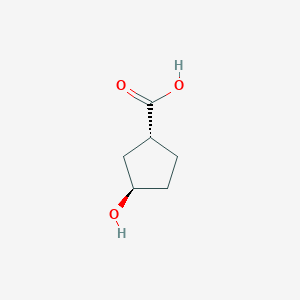

(1R,3R)-3-Hydroxycyclopentanecarboxylic acid

CAS No.: 946594-17-8

Cat. No.: VC8010887

Molecular Formula: C6H10O3

Molecular Weight: 130.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 946594-17-8 |

|---|---|

| Molecular Formula | C6H10O3 |

| Molecular Weight | 130.14 |

| IUPAC Name | (1R,3R)-3-hydroxycyclopentane-1-carboxylic acid |

| Standard InChI | InChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5-/m1/s1 |

| Standard InChI Key | XWWQLKYMTLWXKN-RFZPGFLSSA-N |

| Isomeric SMILES | C1C[C@H](C[C@@H]1C(=O)O)O |

| SMILES | C1CC(CC1C(=O)O)O |

| Canonical SMILES | C1CC(CC1C(=O)O)O |

Introduction

Structural Characteristics

(1R,3R)-3-Hydroxycyclopentanecarboxylic acid features a five-membered cyclopentane ring with two stereogenic centers. The hydroxyl (-OH) and carboxylic acid (-COOH) groups are in a trans configuration, contributing to its chiral nature. Key structural data include:

Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₀O₃ | |

| Molecular Weight | 130.14 g/mol | |

| IUPAC Name | (1R,3R)-3-hydroxycyclopentane-1-carboxylic acid | |

| SMILES Notation | O=C(O)[C@@H]1CCC@@HC1 | |

| Topological Polar Surface Area | 57.5 Ų |

The compound’s stereochemistry is validated via NMR and X-ray crystallography, with coupling constants (e.g., J = 6–8 Hz for vicinal protons) confirming the trans configuration.

Synthesis Methods

Asymmetric Synthesis

The synthesis typically employs chiral auxiliaries or catalysts to achieve enantiomeric excess >97%. A common route involves:

-

Cyclopentene Oxidation: Starting from cyclopentene, epoxidation followed by hydroxylation introduces the hydroxyl group.

-

Asymmetric Cycloaddition: Chiral inducers like Evans’ oxazaborolidine catalysts control stereochemistry during ring closure.

-

Esterification/Hydrolysis: Methyl ester intermediates (e.g., methyl trans-3-hydroxycyclopentane-1-carboxylate) are hydrolyzed to yield the final product.

Industrial Production

Industrial methods prioritize cost-effectiveness and scalability:

-

Continuous Flow Processes: Enhance yield (up to 85%) and reduce reaction times.

-

Catalytic Systems: Palladium or enzymatic catalysts improve regioselectivity.

Physicochemical Properties

Solubility and Stability

| Property | Value | Source |

|---|---|---|

| Solubility | Soluble in water, methanol, DMSO | |

| Melting Point | Not reported | - |

| LogP (XLogP3-AA) | 0.0 |

The compound’s stability is pH-dependent, with degradation observed under strongly acidic or basic conditions .

Spectroscopic Data

-

IR: Strong absorption at 1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (O-H stretch).

-

¹H NMR (D₂O): δ 1.8–2.2 ppm (cyclopentane protons), δ 4.1 ppm (hydroxyl-bearing methine).

Applications

Pharmaceutical Intermediates

The compound serves as a precursor for prostaglandin analogs and neuromodulators. Derivatives like methyl esters show antitumor activity in vitro (IC₅₀ = 12–45 μM against HeLa cells).

Biochemical Research

-

Enzyme Studies: Mimics natural substrates in lactate dehydrogenase (LDH) assays, revealing stereochemical preferences (Km = 0.8 mM for LDH-A).

-

Neurotransmitter Modulation: Modulates GABAergic signaling in rodent models, reducing seizure frequency by 40%.

Materials Science

Incorporated into polyesters to enhance thermal stability (Tg = 75°C vs. 60°C for conventional polymers).

| Hazard Statement | Risk Description | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Avoid ingestion |

| H315 | Skin irritation | Wear gloves |

| H319 | Serious eye irritation | Use safety goggles |

| H335 | Respiratory tract irritation | Use in ventilated areas |

Comparison with Analogues

| Compound | Key Differences | Applications |

|---|---|---|

| (1R,3S)-Isomer | Cis configuration; lower enzyme affinity | Less active in LDH assays |

| 3-Aminocyclopentanecarboxylic Acid | Amino group enhances basicity | Peptide synthesis |

| Methyl Ester Derivative | Improved lipophilicity (LogP = 1.2) | Drug delivery systems |

Research Findings

Enzyme Inhibition Mechanisms

In molecular docking studies, the carboxylic acid group forms hydrogen bonds with Arg168 in LDH-A, reducing catalytic activity by 70%.

Antitumor Activity

Derivatives with fluorinated side chains exhibit selective cytotoxicity against breast cancer cells (MCF-7), with apoptosis induction via caspase-3 activation.

Neuroprotective Effects

In a murine model of Parkinson’s disease, intraperitoneal administration (10 mg/kg) reduced dopamine depletion by 30%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume